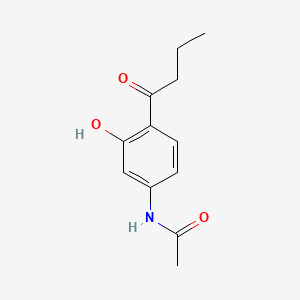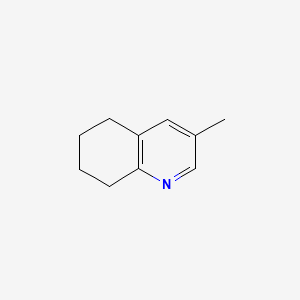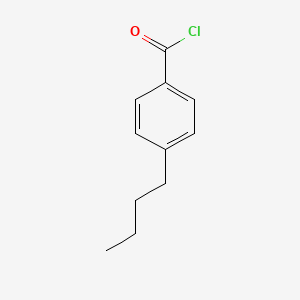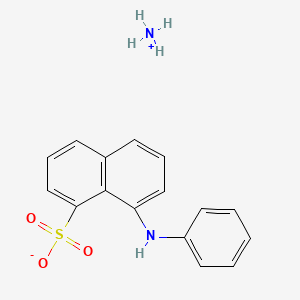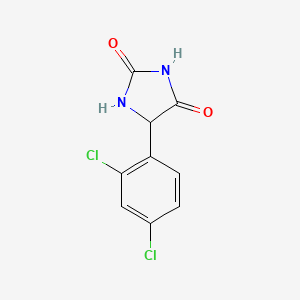
5-(2,4-Dichlorophenyl)imidazolidine-2,4-dione
Vue d'ensemble
Description
5-(2,4-Dichlorophenyl)imidazolidine-2,4-dione is a chemical compound with the CAS Number: 64464-10-4 . It has a molecular weight of 245.06 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular structure of 5-(2,4-Dichlorophenyl)imidazolidine-2,4-dione consists of a five-member heterocyclic ring containing nitrogen and oxygen atoms . The InChI code for this compound is provided in the search results .Physical And Chemical Properties Analysis
5-(2,4-Dichlorophenyl)imidazolidine-2,4-dione is a powder that is stored at room temperature . It has a molecular weight of 245.06 .Applications De Recherche Scientifique
1. Dual Receptor Affinity
5-Arylimidazolidine-2,4-dione derivatives have been studied for their affinity towards 5-HT1A receptors and serotonin transporters (SERT). This dual receptor affinity, particularly in compounds like 5-(2-methoxyphenyl)-3-{1-[4-(3-chlorophenyl)piperazin-1-yl]methyl}-imidazolidine-2,4-dione, shows potential for enhancing SERT blocking efficacy, partial 5-HT1A agonism, and 5-HT2A antagonism in a single molecule. These properties indicate potential applications in antidepressant and anxiolytic activities (Czopek et al., 2013).
2. Antimicrobial Activity
The antimicrobial activities of 3-Phenylimidazolidine-2, 4-diones and related compounds have been explored. Studies using the agar dilution method with various pathogenic microbes indicated that some derivatives exhibit strong antimicrobial activity. This research suggests potential applications in developing antimicrobial agents, particularly for agriculture and medicinal purposes (Fujinami et al., 1972).
3. Anti-arrhythmic Properties
Unsubstituted and halogen-substituted 5-arylidene basic amide derivatives of imidazolidine-2,4-dione have shown promising results as anti-arrhythmic agents. Studies indicate that these compounds, particularly (5Z)-(3-chloro)benzylidene-3-{2-[4-(hydroxyethyl)piperazin-1-yl]-2-oxoethyl}imidazolidine-2,4-dione, may belong to class Ia according to the Vaughan Williams classification, suggesting their potential use in treating arrhythmias (Pękala et al., 2005).
4. DNA Binding Studies for Anticancer Applications
Imidazolidine derivatives have shown significant DNA binding affinity, suggesting their potential as anti-cancer drugs. The affinity of these compounds to DNA has been compared to clinically used anticancer drugs, indicating their potential utility in cancer treatment (Shah et al., 2013).
5. Anticonvulsant Activity
N-Mannich bases derived from imidazolidine-2,4-diones have demonstrated significant anticonvulsant properties. These compounds, especially 5-cyclopropyl-5-phenyl-imidazolidine-2,4-dione, have shown higher potency than some traditional antiepileptic drugs, highlighting their potential in epilepsy treatment (Byrtus et al., 2011).
6. Electrochemical Studies for Biochemical Applications
Electrochemical studies of imidazolidine derivatives provide insights into their biochemical actions. Understanding the redox processes and structure-activity relationships of these compounds can aid in the development of new biochemical applications, including drug design (Nosheen et al., 2012).
Mécanisme D'action
Target of Action
The primary targets of 5-(2,4-Dichlorophenyl)imidazolidine-2,4-dione are VEGFR-2 and EGFR tyrosine kinases . These kinases play a crucial role in cellular processes, making them suitable targets, especially in cancer .
Mode of Action
The compound interacts with its targets, VEGFR-2 and EGFR tyrosine kinases, leading to changes in their activity . The binding of the compound to these targets inhibits their function, which can lead to anticancer effects .
Biochemical Pathways
The affected pathways involve the signaling cascades downstream of VEGFR-2 and EGFR. These pathways play a role in cell proliferation, survival, and angiogenesis . By inhibiting these pathways, the compound can potentially halt tumor growth and spread .
Pharmacokinetics
It’s worth noting that the compound’s derivatives have shown a good in silico calculated admet profile , suggesting potential bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action include inhibition of cell proliferation and induction of apoptosis . These effects are primarily due to the compound’s interaction with its targets and the subsequent inhibition of the associated biochemical pathways .
Propriétés
IUPAC Name |
5-(2,4-dichlorophenyl)imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O2/c10-4-1-2-5(6(11)3-4)7-8(14)13-9(15)12-7/h1-3,7H,(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYSBQAYCYDHQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20283272 | |
| Record name | 5-(2,4-dichlorophenyl)imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20283272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-Dichlorophenyl)imidazolidine-2,4-dione | |
CAS RN |
64464-10-4 | |
| Record name | MLS002639341 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30744 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(2,4-dichlorophenyl)imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20283272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












